molecular formula C15H17Cl2NO4 B12911520 (2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate CAS No. 133636-96-1

(2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate

Cat. No.: B12911520
CAS No.: 133636-96-1
M. Wt: 346.2 g/mol
InChI Key: KUSDKVMYYMHWOK-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate typically involves the reaction of 2,4-dichlorophenol with isopropyl chloroformate to form the intermediate 2,4-dichloro-5-propan-2-yloxycarbonylphenol. This intermediate is then reacted with pyrrolidine-1-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate include:

  • Pyrrolidine derivatives
  • Dichlorophenyl compounds
  • Carboxylate esters

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

133636-96-1

Molecular Formula

C15H17Cl2NO4

Molecular Weight

346.2 g/mol

IUPAC Name

(2,4-dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H17Cl2NO4/c1-9(2)21-14(19)10-7-13(12(17)8-11(10)16)22-15(20)18-5-3-4-6-18/h7-9H,3-6H2,1-2H3

InChI Key

KUSDKVMYYMHWOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)OC(=O)N2CCCC2

Origin of Product

United States

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